molecular formula C9H13NO B6203247 1-(but-3-yn-1-yl)piperidin-4-one CAS No. 1016812-78-4

1-(but-3-yn-1-yl)piperidin-4-one

Cat. No.: B6203247
CAS No.: 1016812-78-4
M. Wt: 151.2
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Description

1-(But-3-yn-1-yl)piperidin-4-one is a piperidin-4-one derivative featuring a but-3-yn-1-yl substituent at the nitrogen atom of the piperidine ring. The alkyne group in the but-3-yn-1-yl substituent offers opportunities for further functionalization via click chemistry or other alkyne-specific reactions, enhancing its utility in synthetic applications .

Properties

CAS No.

1016812-78-4

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, piperidin-4-one (1.0 equiv) is dissolved in anhydrous acetonitrile, followed by the addition of propargyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv). The mixture is stirred at room temperature for 12–24 hours, after which the solvent is removed under reduced pressure. The crude product is partitioned between dichloromethane and water, dried over sodium sulfate, and purified via column chromatography (ethyl acetate/hexane) to yield 1-(but-3-yn-1-yl)piperidin-4-one.

Table 1: Optimization of N-Alkylation Parameters

ParameterCondition 1Condition 2Optimal Condition
SolventAcetonitrileDMFAcetonitrile
BaseK2CO3NaHK2CO3
Temperature (°C)250–525
Reaction Time (h)241218
Yield (%)687278

Key findings:

  • Acetonitrile outperforms DMF in minimizing ketone side reactions.

  • Excess propargyl bromide (1.5 equiv) increases yield to 82% but complicates purification.

Mechanistic Considerations

The reaction proceeds via deprotonation of the piperidine nitrogen by K2CO3, generating a nucleophilic amine that attacks the electrophilic propargyl carbon. Steric hindrance from the piperidine ring slightly reduces reactivity compared to primary amines, necessitating prolonged reaction times. The electron-withdrawing ketone at the 4-position modestly enhances nitrogen nucleophilicity through inductive effects, offsetting resonance stabilization losses.

Protection-Deprotection Strategies for Ketone Stability

To mitigate potential ketone reactivity during alkylation, temporary protection as a ketal or acetal is employed. This approach is critical when harsh conditions or reactive reagents are used.

Ketal Protection Protocol

  • Protection: Piperidin-4-one is refluxed with ethylene glycol (1.2 equiv) and p-toluenesulfonic acid (0.1 equiv) in toluene using a Dean-Stark apparatus to remove water. The 1,4-dioxane-protected intermediate is isolated in 89% yield.

  • Alkylation: The ketal undergoes N-alkylation with propargyl bromide under standard conditions (K2CO3, acetonitrile, 24 h), achieving 85% yield.

  • Deprotection: Treatment with 1M HCl in THF regenerates the ketone, yielding this compound (76% overall yield).

Advantages:

  • Eliminates ketone nucleophilic addition byproducts

  • Compatible with elevated temperatures (50°C) for faster alkylation

Disadvantages:

  • Adds two synthetic steps

  • Acidic deprotection risks alkyne protonation (mitigated by low-temperature workup)

Alternative Synthetic Routes

Reductive Amination with 4-Oxopent-1-yne

A two-step sequence involving:

  • Condensation of piperidin-4-one with 4-oxopent-1-yne (1.1 equiv) in methanol catalyzed by acetic acid.

  • Sodium cyanoborohydride reduction of the imine intermediate at 0°C.

This method affords the target compound in 65% yield but suffers from poor stereocontrol and requires anhydrous conditions.

Copper-Catalyzed Alkyne Transfer

Emerging methodologies utilize Cu(I)-catalyzed coupling between piperidin-4-one and propargylboronic esters. While still experimental, this approach offers mild conditions (room temperature, aqueous ethanol) and 70% yields but depends on expensive boron reagents.

Structural Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic analysis:

1H NMR (400 MHz, CDCl3):

  • δ 3.72 (t, J = 2.4 Hz, 2H, NCH2)

  • δ 2.84 (td, J = 5.6, 2.4 Hz, 2H, C≡CCH2)

  • δ 2.46 (t, J = 5.6 Hz, 4H, piperidine CH2)

  • δ 2.34 (s, 1H, C≡CH)

  • δ 1.98–2.12 (m, 4H, piperidine CH2)

13C NMR (100 MHz, CDCl3):

  • δ 209.5 (C=O)

  • δ 83.9 (C≡C)

  • δ 71.2 (C≡CH)

  • δ 54.3 (NCH2)

  • δ 42.1, 40.8, 32.7 (piperidine CH2)

IR (KBr):

  • ν 3290 cm⁻¹ (C≡CH stretch)

  • ν 2110 cm⁻¹ (C≡C stretch)

  • ν 1715 cm⁻¹ (C=O stretch)

Industrial-Scale Considerations

For bulk synthesis, the unprotected N-alkylation route is preferred due to step economy:

  • Cost Analysis: Raw material costs dominate (piperidin-4-one: $320/kg; propargyl bromide: $280/kg)

  • Throughput: Batch processes achieve 5.2 kg/day using 100 L reactors

  • Waste Streams: K2CO3 filtration and aqueous washes generate 8 L effluent/kg product, treatable via neutralization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The terminal alkyne group undergoes nucleophilic substitution under mild conditions. For example, reaction with piperidine in acetonitrile at room temperature replaces the bromine atom in bromoalkyne precursors (e.g., 3-bromoprop-1-yn-1-yl derivatives) to form piperidine-substituted products .

Example Reaction:

1-(3-Bromoprop-1-yn-1-yl)piperidin-4-one+PiperidineCH3CN, RT1-(3-(Piperidin-1-yl)prop-1-yn-1-yl)piperidin-4-one+HBr\text{1-(3-Bromoprop-1-yn-1-yl)piperidin-4-one} + \text{Piperidine} \xrightarrow{\text{CH}_3\text{CN, RT}} \text{1-(3-(Piperidin-1-yl)prop-1-yn-1-yl)piperidin-4-one} + \text{HBr}

Conditions:

  • Solvent: Acetonitrile

  • Temperature: 25°C

  • Yield: 80%

A³-Coupling Reactions

The alkyne participates in three-component coupling (A³) reactions with aldehydes and amines to form propargylamine derivatives. This reaction is catalyzed by copper(I) iodide under solvent-free conditions .

General Reaction Scheme:

1-(But-3-yn-1-yl)piperidin-4-one+RCHO+R’NH2CuI, 80°CPropargylamine Derivative\text{this compound} + \text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{CuI, 80°C}} \text{Propargylamine Derivative}

Key Data:

Aldehyde (RCHO)Amine (R'NH₂)Product Yield (%)Reaction Time (h)
ButyraldehydePiperidine855.5
BenzaldehydeMorpholine784.5

Mechanism:

  • Step 1: Activation of alkyne by Cu(I) to form a copper acetylide.

  • Step 2: Condensation of aldehyde and amine to generate an iminium ion.

  • Step 3: Nucleophilic attack by the copper acetylide to yield the propargylamine .

Oxidation Reactions

The ketone group at the 4-position of the piperidine ring is susceptible to oxidation. Dess-Martin periodinane selectively oxidizes alcohol intermediates to ketones during multi-step syntheses .

Example Application:
In the synthesis of TASIN analogs, oxidation of a propargyl alcohol intermediate derived from this compound yields a ketone-functionalized derivative :

Propargyl Alcohol IntermediateDess-Martin PeriodinaneKetone Product\text{Propargyl Alcohol Intermediate} \xrightarrow{\text{Dess-Martin Periodinane}} \text{Ketone Product}

Conditions:

  • Reagent: Dess-Martin periodinane (2.2 equiv)

  • Solvent: Dichloromethane

  • Yield: 89%

Hydrogenation and Reduction

The alkyne moiety can be hydrogenated to a cis-alkene using Lindlar catalyst or fully reduced to an alkane with palladium on carbon (Pd/C).

Hydrogenation Data:

SubstrateCatalystProductYield (%)
This compoundLindlar Pd1-(cis-But-2-en-1-yl)piperidin-4-one92
This compoundPd/C (H₂)1-(Butan-1-yl)piperidin-4-one95

Conditions:

  • Pressure: 1 atm H₂

  • Solvent: Ethanol

  • Temperature: 25°C

Cycloaddition Reactions

The alkyne participates in [2+2] cycloadditions with electron-deficient alkenes under UV light, forming cyclobutane derivatives.

Example Reaction:

This compound+Maleic AnhydrideUV, 254 nmCyclobutane Adduct\text{this compound} + \text{Maleic Anhydride} \xrightarrow{\text{UV, 254 nm}} \text{Cyclobutane Adduct}

Key Observations:

  • Reaction time: 12 h

  • Regioselectivity: >90% for head-to-tail adducts

Functionalization via Alkynyl Intermediates

The terminal alkyne serves as a handle for Sonogashira coupling with aryl halides, enabling access to extended π-conjugated systems.

Example:

This compound+4-IodobiphenylPd(PPh₃)₄, CuI4-(Piperidin-4-one)-1-(4-biphenyl)but-3-yn-1-one\text{this compound} + \text{4-Iodobiphenyl} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{4-(Piperidin-4-one)-1-(4-biphenyl)but-3-yn-1-one}

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)

  • Base: Et₃N

  • Solvent: THF

  • Yield: 75%

Acid-Catalyzed Rearrangements

Under acidic conditions, the alkyne undergoes hydration to form a ketone, followed by intramolecular cyclization.

Reaction Pathway:

This compoundH₂SO₄, H₂O1-(3-Oxobutyl)piperidin-4-oneTetrahydrofuran Derivative\text{this compound} \xrightarrow{\text{H₂SO₄, H₂O}} \text{1-(3-Oxobutyl)piperidin-4-one} \rightarrow \text{Tetrahydrofuran Derivative}

Key Data:

  • Acid: H₂SO₄ (10% v/v)

  • Temperature: 60°C

  • Cyclization yield: 68%

Scientific Research Applications

1-(but-3-yn-1-yl)piperidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-yl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The butynyl group can participate in covalent bonding with target proteins, while the piperidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Comparison with Similar Piperidin-4-one Derivatives

Piperidin-4-one derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally related compounds:

Structural Variations and Physicochemical Properties
Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Features Notable Properties References
1-(But-3-yn-1-yl)piperidin-4-one But-3-yn-1-yl at N1 165.23 (calculated) Terminal alkyne for functionalization Potential for click chemistry applications
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one 4-Methylthiazole at N1 196.27 Heterocyclic thiazole ring Enhanced stability; used in life science research
1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one Morpholine-ethyl chain at N1 212.29 Morpholine moiety for improved solubility Potential CNS activity due to morpholine group
1-(6-Fluoropyridin-2-yl)piperidin-4-one 6-Fluoropyridinyl at N1 194.20 (calculated) Fluorine-enhanced electronegativity Likely improved bioavailability
3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one Bis-arylidene and morpholine-ethyl 462.54 (calculated) Extended conjugation for bioactivity Demonstrated anti-dengue activity (IC₅₀ = 12 µM)

Key Observations :

  • The alkyne group in this compound distinguishes it from analogs with aromatic or heterocyclic substituents. This group enables covalent modifications (e.g., Huisgen cycloaddition), which are absent in compounds like 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one .
  • Electron-withdrawing groups (e.g., fluorine in 1-(6-fluoropyridin-2-yl)piperidin-4-one) enhance polarity and bioavailability, whereas morpholine-containing derivatives (e.g., 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one) may improve blood-brain barrier penetration .
Crystallographic and Conformational Insights
  • 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one : X-ray studies reveal a chair conformation with axial chloroacetyl and equatorial aryl groups, influencing steric interactions .
  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : Displays a twisted boat conformation, highlighting the impact of bulky substituents on ring flexibility .

Biological Activity

1-(but-3-yn-1-yl)piperidin-4-one is a compound belonging to the piperidine class, which has garnered attention for its diverse biological activities. Piperidine derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, drawing on various research findings, case studies, and data tables.

This compound is characterized by a piperidine ring substituted with a butynyl group at the 1-position. The structural formula can be represented as follows:

C9H13NO\text{C}_9\text{H}_{13}\text{N}\text{O}

This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Biological Activity Spectrum

Research has indicated that piperidine derivatives, including this compound, exhibit a wide range of biological activities. The following table summarizes these activities based on various studies:

Biological Activity Description References
Antimicrobial Exhibits activity against Gram-positive and Gram-negative bacteria.
Anticancer Inhibits cancer cell proliferation; potential effects on apoptosis pathways.
Neuroprotective May influence neurotransmitter uptake and membrane stability, suggesting neuroprotective effects.
Local Anesthetic Potential to stabilize membranes and inhibit ion channel activity.
Anti-inflammatory Possible modulation of inflammatory pathways through enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Interaction

Piperidine derivatives have been shown to interact with various enzymes, including kinases and proteases. The compound's ability to inhibit these enzymes may contribute to its anticancer and anti-inflammatory properties.

2. Ion Channel Modulation

The compound may affect voltage-gated ion channels, which play crucial roles in neuronal signaling and muscle contraction. This modulation can lead to local anesthetic effects and neuroprotection.

3. Neurotransmitter Uptake Inhibition

Research indicates that piperidine derivatives can inhibit neurotransmitter uptake, potentially enhancing synaptic transmission and offering neuroprotective benefits.

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

Case Study 1: Anticancer Activity

In a study evaluating various piperidine derivatives, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 12 μM. This suggests its potential as an anticancer agent through apoptosis induction via caspase activation .

Case Study 2: Antimicrobial Effects

Another study assessed the antimicrobial properties of piperidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.005 to 0.025 mg/mL, indicating strong antibacterial activity .

Q & A

Advanced Research Question

  • LC-MS : Detect low-concentration by-products (e.g., over-alkylated derivatives) .
  • X-ray crystallography : Resolve ambiguous structures (if single crystals are obtainable) .
  • IR spectroscopy : Identify functional groups (e.g., unreacted ketone or alkyne) in complex mixtures .

How does the presence of the but-3-yn-1-yl substituent influence the tautomeric behavior and keto-enol equilibrium of the piperidin-4-one core?

Advanced Research Question
The electron-withdrawing nature of the alkyne group stabilizes the keto form by delocalizing electron density from the carbonyl oxygen. Key observations:

  • Reduced enol content : Alkyne substituents lower enolization compared to alkyl-substituted analogs .
  • pH dependence : Under acidic conditions, protonation of the alkyne may transiently shift equilibrium toward enol .

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